An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine
The strategic incorporation of fluorine into small molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] The 3,3-difluoroazetidine moiety is a valuable building block in this context. Understanding the precise NMR signature of molecules containing this scaffold is crucial for structural verification and for studying their interactions with biological targets.
Predicted ¹H and ¹⁹F NMR Spectra
The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. For 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, the spectrum is a composite of the spin systems of the 3,3-difluoroazetidine and the N-linked tetrahydrofuran-3-yl substituent.
The proton NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and the presence of fluorine, which induces splitting of adjacent proton signals (²JHF and ³JHF).
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Azetidine Ring Protons (H-2/H-4): The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to appear as a triplet of triplets. The primary splitting will be a triplet due to the geminal fluorine atoms (²JHF), and this will be further split into a triplet by the protons on the other methylene group of the azetidine ring. Based on data for 3,3-difluoroazetidine hydrochloride, where these protons appear around 4.4 ppm[2], the N-alkylation with the tetrahydrofuran group is expected to cause a slight upfield shift. Therefore, these protons are predicted to be in the range of 3.8 - 4.2 ppm .
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Tetrahydrofuran Ring Protons:
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N-CH (H-3'): The proton on the carbon of the tetrahydrofuran ring directly attached to the azetidine nitrogen (C3') will be the most downfield of the THF protons due to the deshielding effect of the nitrogen atom. It is expected to appear as a multiplet in the range of 3.0 - 3.5 ppm .
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O-CH₂ (H-2'/H-5'): The protons on the carbons adjacent to the oxygen atom in the tetrahydrofuran ring (C2' and C5') are expected to be in the range of 3.6 - 4.0 ppm . Their exact chemical shifts and multiplicities will depend on the stereochemistry at C3' and the overall ring conformation.
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CH₂ (H-4'): The remaining methylene protons on the tetrahydrofuran ring (C4') are predicted to be the most upfield of the THF protons, likely in the range of 1.8 - 2.2 ppm .
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¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated molecules.[3]
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CF₂ Group: The two fluorine atoms in the gem-difluoro group are chemically equivalent and are expected to give a single signal. This signal will be split into a triplet by the four adjacent protons on the azetidine ring (²JFH). The chemical shift for gem-difluoroalkanes typically falls in the range of -80 to -120 ppm relative to CFCl₃.[4] For 3,3-difluoroazetidine hydrochloride, the fluorine signal is observed around -98 ppm. It is anticipated that the N-alkylation will have a minor effect on the fluorine chemical shift. Therefore, the ¹⁹F signal for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is predicted to be a triplet in the range of -95 to -105 ppm .
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹⁹F NMR chemical shifts and coupling constants for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Azetidine CH₂ (H-2/H-4) | 3.8 - 4.2 | tq | ²JHF ≈ 10-12 Hz, ³JHH ≈ 7-9 Hz |
| THF N-CH (H-3') | 3.0 - 3.5 | m | - |
| THF O-CH₂ (H-2'/H-5') | 3.6 - 4.0 | m | - |
| THF CH₂ (H-4') | 1.8 - 2.2 | m | - |
Table 2: Predicted ¹⁹F NMR Data
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CF₂ | -95 to -105 | t | ²JFH ≈ 10-12 Hz |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹⁹F NMR spectra for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, the following experimental protocol is recommended.
Sample Preparation
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Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, other deuterated solvents such as acetonitrile-d₃, acetone-d₆, or dimethyl sulfoxide-d₆ can be used.
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Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
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Internal Standard:
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For ¹H NMR, tetramethylsilane (TMS) is typically present in the deuterated solvent and is used as the internal reference (δ = 0.00 ppm).
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For ¹⁹F NMR, an internal reference standard should be added. A common choice is hexafluorobenzene (C₆F₆), which gives a sharp singlet at approximately -164.9 ppm relative to CFCl₃.[3][5] A small amount (e.g., 1-2 µL) should be added to the NMR tube.
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NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
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Spectral Width: A spectral width of 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover all proton signals.
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Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.
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Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
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Number of Scans: For a sample of this concentration, 16-64 scans should provide a good signal-to-noise ratio.
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Temperature: The experiment should be run at a constant temperature, typically 298 K.
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Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' with decoupling on) is recommended to simplify the spectrum to a single triplet. A proton-coupled spectrum can also be acquired without decoupling to observe the ²JFH coupling.
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Spectral Width: ¹⁹F NMR spectra have a wide chemical shift range. A spectral width of at least 200-250 ppm, centered around -100 ppm, should be used for the initial experiment to ensure the signal is captured.[3]
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Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
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Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
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Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, 64-128 scans will likely provide an excellent signal-to-noise ratio.
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Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., 'garp' or 'waltz16').
Data Processing
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Apodization: Apply an exponential window function with a line broadening of 0.3-0.5 Hz for ¹H spectra and 1-2 Hz for ¹⁹F spectra to improve the signal-to-noise ratio.
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Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
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Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
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Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
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Referencing:
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For ¹H NMR, reference the TMS signal to 0.00 ppm.
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For ¹⁹F NMR, reference the internal standard (e.g., C₆F₆) to its known chemical shift. If no internal standard is used, an external reference or the spectrometer's internal reference frequency can be used, but this is less accurate.
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Visualizations
Molecular Structure and Key NMR Interactions
The following diagram illustrates the molecular structure of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine and highlights the key through-bond coupling interactions that are expected to be observed in the NMR spectra.
Caption: Molecular structure of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine with key J-couplings.
Experimental Workflow
The following diagram outlines the workflow for the acquisition and analysis of ¹H and ¹⁹F NMR data for the target compound.
Caption: Workflow for NMR analysis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine.
References
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Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3671–3679. [Link]
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Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669–12673. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]
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Lemos, A., & Guedes, R. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. IntechOpen. [Link]
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Chertkov, V. A., et al. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 71(2), 289-296. [Link]
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Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
Sources
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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